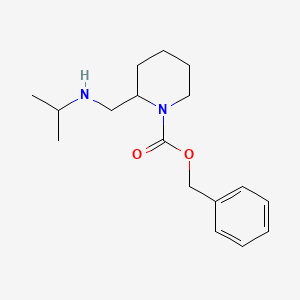

2-(Isopropylamino-methyl)-piperidine-1-carboxylic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl 2-[(propan-2-ylamino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-14(2)18-12-16-10-6-7-11-19(16)17(20)21-13-15-8-4-3-5-9-15/h3-5,8-9,14,16,18H,6-7,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZLXNYQGBSLBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCCCN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino-methyl)-piperidine-1-carboxylic acid benzyl ester typically involves the reaction of piperidine derivatives with isopropylamine and benzyl chloroformate. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the ester bond. The process can be summarized as follows:

Starting Materials: Piperidine, isopropylamine, benzyl chloroformate.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with triethylamine as a base.

Procedure: The piperidine derivative is first reacted with isopropylamine to form the intermediate, which is then treated with benzyl chloroformate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino-methyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(Isopropylamino-methyl)-piperidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino-methyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperidine vs. Pyrrolidine Core: Ring Size Effects

A closely related analogue, 2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 944890-57-7), replaces the 6-membered piperidine ring with a 5-membered pyrrolidine . Key differences include:

- Solubility : Piperidine’s larger ring may improve lipophilicity, favoring membrane permeability.

- Biological Interactions : Piperidine derivatives are more common in CNS-targeting drugs (e.g., antipsychotics), whereas pyrrolidines are prevalent in peptidomimetics.

| Compound | Ring Size | CAS Number | Purity/Status |

|---|---|---|---|

| Target Compound | Piperidine | Not Provided | N/A |

| Pyrrolidine Analogue | Pyrrolidine | 944890-57-7 | 95%, Discontinued |

Substituent Variations: Amino and Ester Modifications

Amino Group Variations

- 2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester (): Features a methyl-amino-ethyl substituent instead of isopropylamino-methyl. The primary amine in this analogue could enhance hydrogen-bonding capacity, making it suitable for chelation or prodrug strategies .

- (R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: 1401667-08-0): Incorporates stereochemistry (R/S configuration) and a propionyl-amino group. Predicted properties include a molecular weight of 347.45 g/mol and a density of 1.14 g/cm³ .

Ester and Sulfonate Modifications

- 4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester (CAS: 160586-68-5): The toluenesulfonyloxy group acts as a leaving group, suggesting utility in nucleophilic substitutions. Purity is 95% .

- 3-Hydroxy-2-(2-oxopropyl)piperidine-1-carboxylic acid benzyl ester : Contains hydroxyl and ketone groups, enabling hydrogen bonding and oxidation reactions. Synthesized via CAL-B enzymatic resolution with [α]D = –19.9° (CHCl₃) .

Fluorinated Derivatives

4-[(3,4-Difluoro-phenyl)-propionyl-amino]-piperidine-1-carboxylic acid benzyl ester (): Fluorine atoms enhance metabolic stability and electron-withdrawing effects. Synthesized in 39% yield via flash chromatography, this compound’s difluorophenyl group is common in kinase inhibitors .

Indole-Containing Analogues

Molecular weight: 420.51 g/mol .

Stereochemical Considerations

The (R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester exemplifies the role of chirality. Its stereospecific synthesis (R/S configuration) could lead to divergent biological activities, such as opioid receptor binding (as seen in related N-aryl-N-piperidin-4-yl-propionamide derivatives) .

Biological Activity

2-(Isopropylamino-methyl)-piperidine-1-carboxylic acid benzyl ester is a compound of increasing interest in medicinal chemistry due to its structural properties and potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an isopropylamino group and a benzyl ester moiety. This unique structure contributes to its interaction with various biological targets, making it a subject of pharmacological studies.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Preliminary studies suggest potential efficacy against viral targets, particularly in the context of HIV research where related compounds have shown inhibition of reverse transcriptase (RT) and RNase H activity .

- Neuropharmacological Effects : The compound is being investigated for its effects on neurological pathways, which may lead to therapeutic applications in treating disorders such as depression or anxiety.

- Anticancer Properties : Analogous compounds have demonstrated significant growth-inhibiting capacities against cancer cell lines, indicating that this compound may possess similar properties .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems and cellular signaling pathways.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in viral replication and cancer cell proliferation, suggesting that this compound could exert similar effects .

Comparative Studies

A comparative analysis with structurally related compounds provides insights into the unique properties of this compound.

Case Studies

Several case studies highlight the potential applications of this compound:

- HIV Research : In a study evaluating related hydroxypyridone carboxylic acids, compounds showed inhibition of HIV RT-associated RNase H, providing a framework for evaluating similar piperidine derivatives .

- Cancer Cell Lines : Research on N-benzyl-substituted derivatives demonstrated significant antiproliferative activity against cancer cell lines, suggesting that structural modifications can enhance therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for 2-(Isopropylamino-methyl)-piperidine-1-carboxylic acid benzyl ester?

A multi-step synthesis is typically required:

- Step 1 : Protection of the piperidine ring’s amine group using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.

- Step 2 : Introduction of the isopropylamino-methyl group via alkylation or reductive amination under controlled pH and temperature .

- Step 3 : Coupling of the benzyl ester moiety using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane .

- Step 4 : Deprotection of the Boc group under acidic conditions (e.g., TFA) .

Key Challenges : Competing side reactions (e.g., over-alkylation) require precise stoichiometric control and inert atmospheres .

Q. How can the compound’s structural integrity be validated post-synthesis?

Use a combination of spectroscopic and chromatographic methods:

- NMR : Confirm stereochemistry and functional group integration (e.g., benzyl ester protons at ~5.1 ppm, piperidine ring protons between 1.2–3.5 ppm) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass) .

- HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns and UV detection at 210–254 nm .

Q. What are the stability considerations for this compound under laboratory conditions?

- Storage : Store at –20°C in desiccated, amber vials to prevent hydrolysis of the benzyl ester or carbamate groups .

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for biological assays; avoid prolonged exposure to aqueous buffers at pH >8 .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) during key steps like reductive amination to favor desired stereoisomers .

- Circular Dichroism (CD) : Confirm absolute configuration post-synthesis .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Re-evaluate activity using standardized assays (e.g., IC50 values in enzyme inhibition) to rule out concentration-dependent effects .

- Target Selectivity Profiling : Screen against off-target receptors (e.g., GPCR panels) to identify confounding interactions .

- Metabolite Identification : Use LC-MS to detect degradation products that may contribute to observed discrepancies .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Simulate binding to target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on hydrogen bonding with the carbamate group and hydrophobic interactions with the piperidine ring .

- MD Simulations : Assess dynamic stability of ligand-protein complexes over 100-ns trajectories to validate docking results .

Q. How can structural analogs be designed to enhance pharmacological activity?

- Bioisosteric Replacement : Substitute the benzyl ester with a p-nitrophenyl group to improve metabolic stability .

- Side Chain Modulation : Introduce a hydroxyl group to the isopropylamino moiety to enhance water solubility without compromising target binding .

Q. What reaction mechanisms govern the compound’s degradation in biological systems?

- Ester Hydrolysis : Catalyzed by esterases, producing carboxylic acid and benzyl alcohol derivatives. Monitor via LC-MS in liver microsome assays .

- Oxidative Metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) may oxidize the piperidine ring; identify metabolites using high-resolution MS .

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

Q. What in vitro models best validate target engagement?

- Cell-Free Assays : Measure enzyme inhibition (e.g., acetylcholinesterase) using fluorogenic substrates .

- Cell-Based Reporter Systems : Engineer HEK293 cells expressing target receptors (e.g., GPCRs) to quantify cAMP or calcium flux changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.